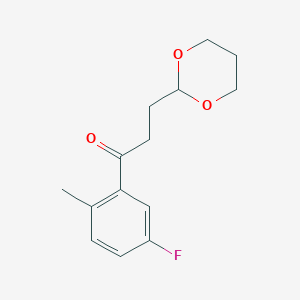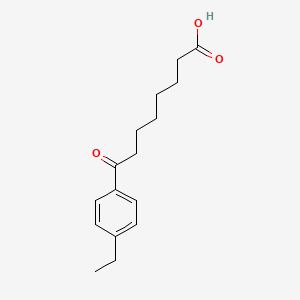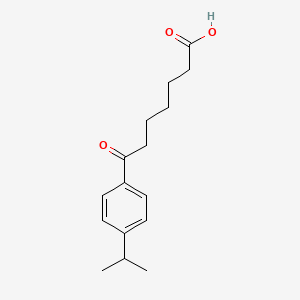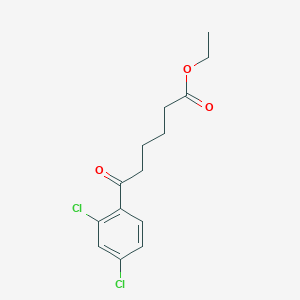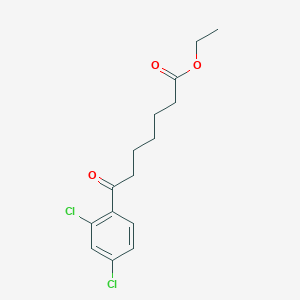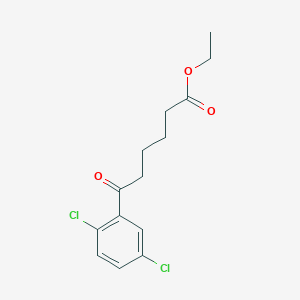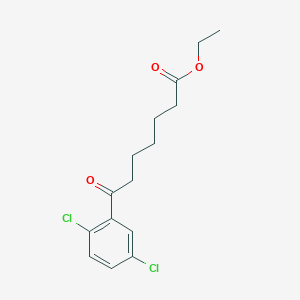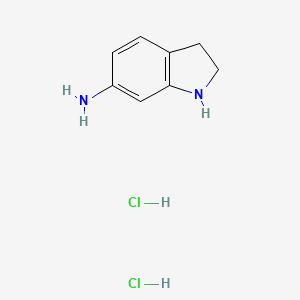
6-Aminoindoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminoindoline dihydrochloride is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antimalarial Drug Research
6-Aminoindoline dihydrochloride is closely related to 8-aminoquinolines, a class of compounds with significant implications in antimalarial drug research. Studies have highlighted the history and development of 8-aminoquinoline therapy for latent malaria, emphasizing its role in treating this condition and exploring the potential for new drug discoveries in this area (Baird, 2019).
2. Synthesis and Characterization in Medicinal Chemistry
Research on the synthesis and characterization of compounds closely related to this compound, like 1-amino-2-methylindoline, has been conducted. This work is crucial for understanding the formation of various new products and proposing mechanisms for their formation, which can aid in the development of drugs for various diseases (Peyrot et al., 2001).
3. Catalytic Asymmetric Construction in Drug Discovery
Research into catalytic asymmetric construction of aminoindoline scaffolds, like 3-aminoindolines, is significant for drug discovery. These scaffolds can be further modified to produce compounds with notable antitumor activities, demonstrating the importance of chirality in their bioactivity (Wang et al., 2022).
4. Study of Tubulin Polymerization Inhibitors
Research on methoxy-substituted indoles, structurally similar to 6-aminoindoline, has been conducted to study their role as inhibitors of tubulin polymerization, a critical mechanism in the action of certain cytostatics. These studies contribute to the understanding of the structural requirements for such bioactivity, which is valuable for developing new anticancer drugs (Gastpar et al., 1998).
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 6-Aminoindoline dihydrochloride can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Indoline", "Nitrobenzene", "Hydrogen gas", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Sodium nitrite", "Sulfuric acid", "Sodium sulfite", "Ammonium chloride", "Sodium carbonate", "Ammonia gas", "Hydrogen peroxide", "Sodium borohydride", "Acetic acid", "6-Aminobenzothiazole" ], "Reaction": [ "Step 1: Nitration of Indoline with Nitrobenzene in the presence of sulfuric acid and nitric acid to form 5-Nitroindoline", "Step 2: Reduction of 5-Nitroindoline with hydrogen gas and palladium on carbon catalyst to form 5-Aminoindoline", "Step 3: Diazotization of 5-Aminoindoline with sodium nitrite and hydrochloric acid to form 5-Diazoindoline", "Step 4: Reduction of 5-Diazoindoline with sodium sulfite and ammonia gas to form 5-Aminoindoline-2-sulfonic acid", "Step 5: Condensation of 5-Aminoindoline-2-sulfonic acid with 6-Aminobenzothiazole in the presence of sodium carbonate and ammonium chloride to form 6-Aminoindoline-2-sulfonic acid", "Step 6: Hydrolysis of 6-Aminoindoline-2-sulfonic acid with sodium hydroxide to form 6-Aminoindoline", "Step 7: Reduction of 6-Aminoindoline with sodium borohydride and acetic acid to form 6-Aminoindoline dihydrochloride" ] } | |
CAS No. |
28228-73-1 |
Molecular Formula |
C8H11ClN2 |
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-6-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4,9H2;1H |
InChI Key |
AEQHIERKWLPMQK-UHFFFAOYSA-N |
SMILES |
C1CNC2=C1C=CC(=C2)N.Cl.Cl |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)N.Cl |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)
